2-Hydroxy-3-methylquinoline-4-carboxylic acid
Overview
Description
2-Hydroxy-3-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3 It is a derivative of quinoline, featuring a hydroxyl group at the second position, a methyl group at the third position, and a carboxylic acid group at the fourth position
Synthetic Routes and Reaction Conditions:
Classical Synthesis Methods: The synthesis of quinoline derivatives, including this compound, can be achieved through classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses. These methods typically involve the cyclization of aniline derivatives with various reagents under acidic or basic conditions.
Modern Methods: Recent advances include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols.
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale adaptations of the classical and modern synthetic routes. These methods are optimized for higher yields, cost-effectiveness, and environmental sustainability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Hydroxy-3-methylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is utilized in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, quinoline derivatives often target bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing enzyme-DNA complexes and leading to cell death . The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
2-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, making it less versatile in certain applications.
3-Hydroxyquinoline: Lacks the carboxylic acid group, affecting its reactivity and binding properties.
4-Hydroxyquinoline: Lacks the methyl group, influencing its chemical behavior.
Uniqueness: 2-Hydroxy-3-methylquinoline-4-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and carboxylic acid), which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-9(11(14)15)7-4-2-3-5-8(7)12-10(6)13/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPBCUZWXWVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288039 | |
Record name | 2-hydroxy-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-08-7 | |
Record name | 6625-08-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6625-08-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIHYDRO-3-METHYL-2-OXO-4-QUINOLINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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